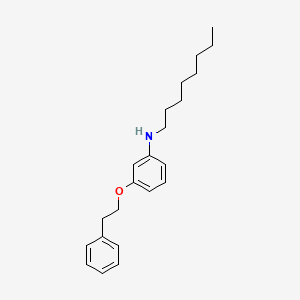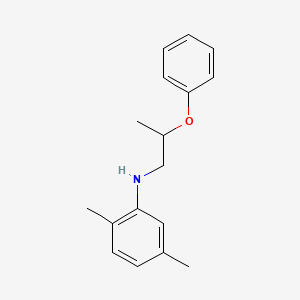
Tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate
Vue d'ensemble
Description
Tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate: is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.30 g/mol . It is a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules . This compound is known for its stability and versatility in chemical reactions, making it a significant building block in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under basic conditions . The reaction proceeds through the formation of an intermediate, which is then treated with a suitable base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate is widely used in scientific research due to its unique properties. It serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of dipeptidyl peptidase-4 inhibitors . The compound’s stability and reactivity make it valuable in medicinal chemistry, organic synthesis, and drug discovery.
Mécanisme D'action
The mechanism of action of tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate involves its conversion to active metabolites in the body . The tert-butyl carbamate group is stable under mild conditions and can be selectively deprotected to release the active amine . This allows for targeted delivery and controlled release of the active compound, enhancing its therapeutic efficacy . The molecular targets and pathways involved include inhibition of enzymes such as dipeptidyl peptidase-4, which plays a role in glucose metabolism and immune regulation .
Comparaison Avec Des Composés Similaires
Tert-butyl N-[(3R)-piperidin-3-yl]carbamate: A prodrug of ®-3-aminopiperidine, used as a dipeptidyl peptidase-4 inhibitor.
Tert-butyl carbamate: Used in the synthesis of N-Boc-protected anilines and other bioactive molecules.
Uniqueness: Tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate is unique due to its hydroxymethyl group, which provides additional reactivity and versatility in chemical synthesis . This functional group allows for further modifications and derivatizations, making it a valuable intermediate in the synthesis of complex molecules .
Propriétés
IUPAC Name |
tert-butyl N-[6-(hydroxymethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-4-5-9(7-14)12-6-8/h8-9,12,14H,4-7H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFFLZUJBODPOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(NC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(trifluoromethyl)aniline](/img/structure/B1389209.png)
![N-[2-(4-Ethylphenoxy)ethyl]-1-hexadecanamine](/img/structure/B1389211.png)
![N-[4-(Heptyloxy)benzyl]-4-methoxyaniline](/img/structure/B1389212.png)
![2,4-Dichloro-N-[2-(2,4-dichlorophenoxy)-propyl]aniline](/img/structure/B1389215.png)

![N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)aniline](/img/structure/B1389219.png)

![2-Isopropoxy-N-[2-(4-methylphenoxy)butyl]aniline](/img/structure/B1389221.png)
![N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine](/img/structure/B1389223.png)

![N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine](/img/structure/B1389225.png)
![2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389226.png)


